ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2,2,2-TRICHLORO-
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Overview
Description
Acetamide, N-(5-(p-aminophenoxy)pentyl)-2,2,2-trichloro- is a bioactive chemical.
Scientific Research Applications
Synthesis and Structural Analysis
- Chemoselective Acetylation : The compound has been utilized in the chemoselective monoacetylation of 2-aminophenol, an intermediate step in the natural synthesis of antimalarial drugs, using Novozym 435 as a catalyst (Magadum & Yadav, 2018).
- Structural and Spectroscopic Features : The structural and spectroscopic features of similar compounds, such as 2,2,2-trichloro-N-[(trimethylsilyl)methyl]acetamide, have been studied, involving X-ray analysis and quantum chemical calculations (Sterkhova, Lazarev, & Lazareva, 2019).
Applications in Herbicides and Pharmaceuticals
- Herbicide Synthesis : The compound has been used in the radiosynthesis of the chloroacetanilide herbicide acetochlor, and a dichloroacetamide safener for herbicides (Latli & Casida, 1995).
- Solid State Geometry Analysis : Studies have been conducted to analyze the effect of meta-substitution on the solid-state geometry of N-(Aryl)-2,2,2-trichloro-acetamides, which are structurally similar to the target compound (Gowda et al., 2007).
Research in Molecular Dynamics and Chemical Synthesis
- Molecular Dynamics Simulations : N-Acetyl-p-aminophenol molecules, structurally related to the compound, have been studied through molecular dynamics simulations, particularly their behavior when embedded in high-density lipoprotein (Gburski & Raczyńska, 2016).
- Synthesis of Related Compounds : There have been studies focusing on the synthesis of related compounds like 4-Choloro-2-hydroxyacetophenone from 3-aminophenol, involving acetylation and methylation (Teng Da-wei, 2011).
properties
CAS RN |
106165-47-3 |
---|---|
Product Name |
ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2,2,2-TRICHLORO- |
Molecular Formula |
C13H17Cl3N2O2 |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
N-[5-(4-aminophenoxy)pentyl]-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C13H17Cl3N2O2/c14-13(15,16)12(19)18-8-2-1-3-9-20-11-6-4-10(17)5-7-11/h4-7H,1-3,8-9,17H2,(H,18,19) |
InChI Key |
BHZVJEKWQOMFKY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OCCCCCNC(=O)C(Cl)(Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCCCNC(=O)C(Cl)(Cl)Cl |
Appearance |
Solid powder |
Other CAS RN |
106165-47-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Acetamide, N-(5-(p-aminophenoxy)pentyl)-2,2,2-trichloro- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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